molecular formula C13H15NO2 B1296160 (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid CAS No. 6949-72-0

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid

Cat. No. B1296160
CAS RN: 6949-72-0
M. Wt: 217.26 g/mol
InChI Key: ULGYSCIYCHOGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid, also known as TMA-A, is an organic compound that is used in various scientific research applications. It is a derivative of indolic acid and is a monocarboxylic acid. TMA-A is a colorless solid at room temperature, and has a pungent odor. It is typically found as an intermediate in the synthesis of pharmaceuticals, dyes, and other compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid involves the reaction of 2,6,7-trimethylindole with bromoacetic acid in the presence of a base to form the desired product.

Starting Materials
2,6,7-trimethylindole, bromoacetic acid, base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 2,6,7-trimethylindole in a suitable solvent (e.g. ethanol)., Step 2: Add bromoacetic acid to the solution and stir at room temperature for several hours., Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the acid formed during the reaction., Step 4: Extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 5: Purify the product by recrystallization or column chromatography.

Mechanism Of Action

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid is believed to act as an agonist at a variety of receptors, including serotonin receptors. It is thought to activate these receptors, leading to a variety of physiological effects. In addition, (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid has been found to interact with a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.

Biochemical And Physiological Effects

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid has been found to act as an agonist at receptors for serotonin, dopamine, and norepinephrine, leading to an increase in the production of these neurotransmitters. It has also been found to have an effect on the production of prostaglandins, which are involved in inflammation and pain.

Advantages And Limitations For Lab Experiments

The main advantage of using (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent such as ethanol before it can be used. Additionally, it is toxic and can cause skin irritation, so it should be handled with care.

Future Directions

There are a number of potential future directions for research involving (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid. For example, further research could be conducted to investigate the effects of (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid on other receptors and enzymes, as well as its effects on other physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid, such as its use as an antidepressant or antifungal agent. Additionally, research could be conducted to investigate the potential toxicity of (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid and its effects on other organs and systems in the body. Finally, research could be conducted to investigate the potential uses of (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid in industry, such as its use as a dye or as an intermediate in the synthesis of other compounds.

Scientific Research Applications

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid has been used in various scientific research applications, such as in the synthesis of pharmaceuticals and dyes. It has also been used in the study of plant hormones and their effects on plant growth and development. Additionally, (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid has been used in the study of the mechanism of action of certain drugs, such as antifungal agents, and in the study of the biochemical and physiological effects of certain compounds.

properties

IUPAC Name

2-(2,6,7-trimethyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-7-4-5-10-11(6-12(15)16)9(3)14-13(10)8(7)2/h4-5,14H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGYSCIYCHOGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(N2)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989441
Record name (2,6,7-Trimethyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid

CAS RN

6949-72-0
Record name 2,6,7-Trimethyl-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6949-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC22872
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,6,7-Trimethyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.